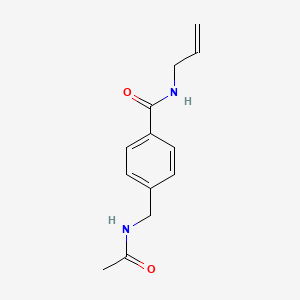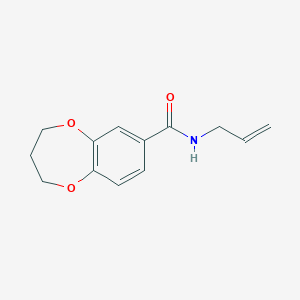
4-(acetamidomethyl)-N-prop-2-enylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(acetamidomethyl)-N-prop-2-enylbenzamide, also known as APMA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-(acetamidomethyl)-N-prop-2-enylbenzamide is not fully understood, but it is believed to act as a nucleophile that reacts with the active site of enzymes and proteins. This reaction can result in the activation or inactivation of the enzyme or protein, depending on the specific target. 4-(acetamidomethyl)-N-prop-2-enylbenzamide has also been found to induce conformational changes in proteins, which can affect their activity and function.
Biochemical and Physiological Effects
4-(acetamidomethyl)-N-prop-2-enylbenzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce the activation of latent metalloproteinases, which are involved in tissue remodeling and repair. 4-(acetamidomethyl)-N-prop-2-enylbenzamide has also been found to induce the activation of proteases, which are involved in the breakdown of proteins. In addition, 4-(acetamidomethyl)-N-prop-2-enylbenzamide has been found to induce conformational changes in proteins, which can affect their activity and function.
实验室实验的优点和局限性
One of the main advantages of using 4-(acetamidomethyl)-N-prop-2-enylbenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying the activity of enzymes and proteins. Another advantage of using 4-(acetamidomethyl)-N-prop-2-enylbenzamide is its relatively low cost, which makes it accessible to researchers with limited budgets. However, there are also some limitations to using 4-(acetamidomethyl)-N-prop-2-enylbenzamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation is that it can be difficult to determine the optimal concentration of 4-(acetamidomethyl)-N-prop-2-enylbenzamide to use in a particular experiment, which can lead to inconsistent results.
未来方向
There are several future directions for research on 4-(acetamidomethyl)-N-prop-2-enylbenzamide. One area of research is to further investigate its mechanism of action, particularly with regard to how it induces conformational changes in proteins. Another area of research is to explore its potential as a therapeutic agent for the treatment of diseases that involve the dysregulation of proteases or metalloproteinases. Additionally, there is potential for the development of new 4-(acetamidomethyl)-N-prop-2-enylbenzamide derivatives that have improved specificity and activity for specific targets.
合成方法
The synthesis of 4-(acetamidomethyl)-N-prop-2-enylbenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-chlorobenzyl chloride, which is then reacted with N-prop-2-enylamine to produce 4-(prop-2-enylamino)benzyl chloride. This intermediate product is then reacted with sodium acetate and acetic anhydride to produce 4-(acetamidomethyl)-N-prop-2-enylbenzamide. The purity of the final product is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
4-(acetamidomethyl)-N-prop-2-enylbenzamide has been used extensively in scientific research as a tool to study the activity of enzymes and proteins. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. 4-(acetamidomethyl)-N-prop-2-enylbenzamide is also used as an activator for latent metalloproteinases, which are enzymes that are involved in tissue remodeling and repair. In addition, 4-(acetamidomethyl)-N-prop-2-enylbenzamide has been found to be a useful tool in the study of protein-protein interactions and protein folding.
属性
IUPAC Name |
4-(acetamidomethyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-8-14-13(17)12-6-4-11(5-7-12)9-15-10(2)16/h3-7H,1,8-9H2,2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJRWOQNDDXCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetamidomethyl)-N-prop-2-enylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)
![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)
![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)

![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)